molecular formula C24H21EuF9O9S3 B3342475 Europium (III) thenoyltrifluoroacetonate trihydrate CAS No. 21392-96-1

Europium (III) thenoyltrifluoroacetonate trihydrate

Cat. No.: B3342475
CAS No.: 21392-96-1
M. Wt: 872.6 g/mol
InChI Key: KCPUGEHVYLTNMO-CIHVUJSSSA-N
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Description

Europium (III) thenoyltrifluoroacetonate trihydrate is an organometallic compound with the chemical formula C24H12EuF9O6S3·3H2O. It is known for its luminescent properties and is used in various scientific and industrial applications. The compound consists of europium ions coordinated with thenoyltrifluoroacetonate ligands and water molecules.

Mechanism of Action

Target of Action

Europium (III) thenoyltrifluoroacetonate trihydrate is primarily used as a luminescent laser dye . The primary targets of this compound are therefore the light-sensitive molecules and structures within the application environment. The compound’s luminescent properties make it particularly useful in applications that require the emission of light, such as in lasers and other optical devices.

Mode of Action

The mode of action of this compound is based on its luminescent properties. When excited by an external energy source, such as a laser, the compound emits light. This is due to the unique electronic structure of the europium ion, which allows it to absorb energy and then release it in the form of light. The exact wavelength of the emitted light can be tuned by adjusting the surrounding chemical environment, making this compound highly versatile in optical applications .

Biochemical Pathways

As a luminescent compound, this compound does not directly interact with biochemical pathways within a biological organism. Instead, its primary interactions are with light and energy, as described above. It’s worth noting that the compound’s structure is achieved by the formation of hydrogen bonds of a water molecule with oxygen atoms of two neighboring thenoyltrifluoroacetonate ions .

Pharmacokinetics

It is also likely to have low bioavailability due to its poor solubility in water .

Result of Action

The primary result of the action of this compound is the emission of light. This makes it a valuable tool in various technological applications, particularly those involving lasers and other optical devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of europium (III) thenoyltrifluoroacetonate trihydrate typically involves the reaction of europium chloride with thenoyltrifluoroacetone in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Europium (III) thenoyltrifluoroacetonate trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include europium (IV) and europium (II) complexes, as well as substituted europium (III) complexes with different ligands .

Properties

IUPAC Name

europium;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H5F3O2S.Eu.3H2O/c3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;;;;/h3*1-4,13H;;3*1H2/b3*7-4-;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPUGEHVYLTNMO-CIHVUJSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.O.O.O.[Eu]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.O.O.O.[Eu]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21EuF9O9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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